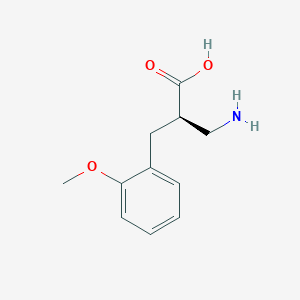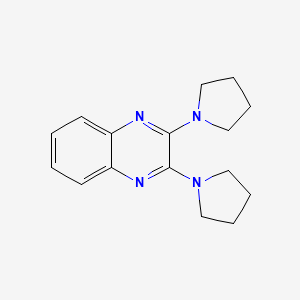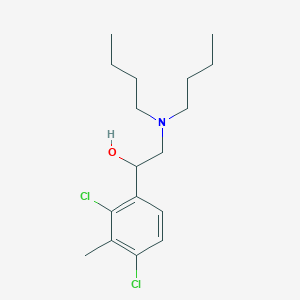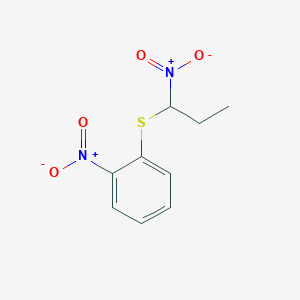
1-Nitro-2-(1-nitropropylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-(1-nitropropylsulfanyl)benzene is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage
Méthodes De Préparation
The synthesis of 1-Nitro-2-(1-nitropropylsulfanyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Nitro-2-(1-nitropropylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized further under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfanyl groups are replaced by other functional groups
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nitro-2-(1-nitropropylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Nitro-2-(1-nitropropylsulfanyl)benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
1-Nitro-2-(1-nitropropylsulfanyl)benzene can be compared with similar compounds such as (E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene. While both compounds contain nitro groups, the presence of the sulfanyl linkage in this compound makes it unique.
Similar compounds include:
- (E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene
- 1-Nitro-2-propylbenzene
- 1-Nitro-2-(phenylsulfanyl)benzene .
Propriétés
Numéro CAS |
5437-72-9 |
|---|---|
Formule moléculaire |
C9H10N2O4S |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
1-nitro-2-(1-nitropropylsulfanyl)benzene |
InChI |
InChI=1S/C9H10N2O4S/c1-2-9(11(14)15)16-8-6-4-3-5-7(8)10(12)13/h3-6,9H,2H2,1H3 |
Clé InChI |
HIIWNXDQAASFMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC([N+](=O)[O-])SC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



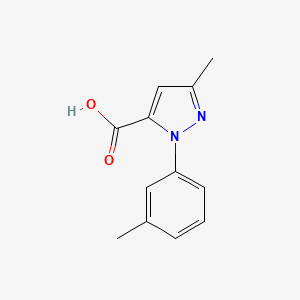
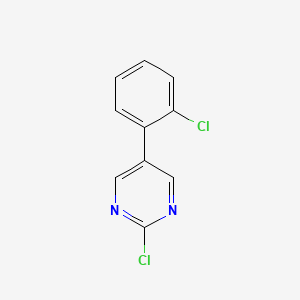
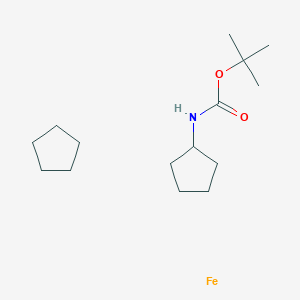
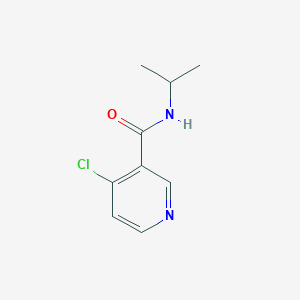
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
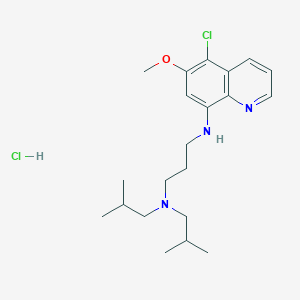
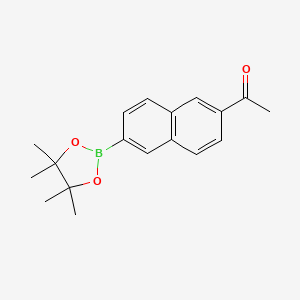
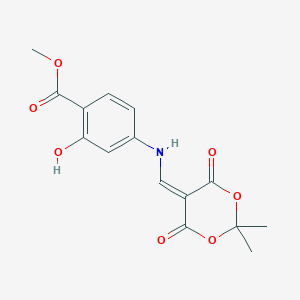
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
